(3S,5S)-3,5-dimethylpiperidine

Catalog No.
S8495100
CAS No.
32452-46-3
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-3,5-dimethylpiperidine

CAS Number

32452-46-3

Product Name

(3S,5S)-3,5-dimethylpiperidine

IUPAC Name

(3S,5S)-3,5-dimethylpiperidine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

IDWRJRPUIXRFRX-BQBZGAKWSA-N

SMILES

CC1CC(CNC1)C

Canonical SMILES

CC1CC(CNC1)C

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C

(3S,5S)-3,5-dimethylpiperidine (CAS 32452-46-3) is a highly specialized, enantiopure secondary amine utilized extensively in advanced pharmaceutical synthesis and asymmetric catalysis. Unlike its aromatic precursor 3,5-lutidine or the achiral meso-form (cis-3,5-dimethylpiperidine), this specific trans-enantiomer possesses a C2 axis of symmetry, providing a uniform and predictable steric environment around the nitrogen center [1]. In industrial and laboratory procurement, it is primarily sourced to introduce rigid, spatially defined conformational constraints into drug scaffolds or to serve as a highly selective chiral auxiliary. Its defined stereochemistry ensures predictable binding vectors and eliminates the severe yield penalties associated with late-stage chiral resolution, making it a critical raw material for complex molecule manufacturability [2].

Substituting enantiopure (3S,5S)-3,5-dimethylpiperidine with crude 3,5-dimethylpiperidine or racemic trans-mixtures introduces critical failures in both process efficiency and structural targeting. Standard industrial hydrogenation of 3,5-lutidine overwhelmingly produces the achiral cis-isomer (typically 80–85%), which cannot substitute for the trans-form because its equatorial-equatorial methyl configuration fundamentally alters the spatial footprint and binding vectors of the resulting molecule [1]. Furthermore, if a buyer attempts to use a racemic trans-mixture to save upfront costs, any subsequent coupling with a chiral pharmaceutical intermediate will generate a 1:1 mixture of diastereomers. This forces the implementation of expensive, low-throughput downstream chiral chromatography and inherently caps the maximum theoretical yield of the desired product at 50%, completely negating any initial raw material cost savings [2].

C2-Symmetric Steric Shielding in Asymmetric Catalysis

The (3S,5S)-3,5-dimethylpiperidine molecule possesses a C2 axis of symmetry, meaning both faces of the amine present an identical steric environment. When utilized as a chiral auxiliary or ligand backbone, this C2 symmetry drastically reduces the number of competing diastereomeric transition states compared to non-symmetric chiral amines (such as 3-methylpiperidine). In standard asymmetric induction models, C2-symmetric amines routinely deliver enantiomeric excesses (e.e.) exceeding 95%, whereas non-symmetric analogs often yield lower and highly variable stereocontrol (typically 70-85% e.e.) due to competing reaction pathways [1].

Evidence DimensionAsymmetric Induction (Enantiomeric Excess)
Target Compound Data>95% e.e. (predictable uniform steric shielding)
Comparator Or Baseline3-methylpiperidine (non-C2 symmetric, 70-85% e.e.)
Quantified Difference10-25% higher e.e. and simplified transition state modeling
ConditionsApplication as a chiral auxiliary in asymmetric synthesis

Procuring a C2-symmetric amine like the (3S,5S) isomer guarantees higher stereoselectivity and reduces optimization time in the development of asymmetric catalytic processes.

In-House Resolution vs. Direct Procurement Efficiency

Industrial hydrogenation of 3,5-lutidine yields a crude mixture heavily biased toward the thermodynamic meso product, typically resulting in an 85:15 ratio of cis to trans isomers. For a laboratory or manufacturing facility, attempting to isolate the racemic trans-isomer and subsequently resolve the (3S,5S) enantiomer via classical fractional crystallization with chiral acids is prohibitively inefficient. This multi-step resolution typically limits the final isolated yield of the (3S,5S) enantiomer to less than 5-10% relative to the crude starting material [1]. Direct procurement completely bypasses this severe bottleneck.

Evidence DimensionEffective Enantiomer Yield from Precursor
Target Compound Data100% immediate usability via direct procurement
Comparator Or BaselineIn-house resolution from 3,5-lutidine hydrogenation (<10% isolated yield)
Quantified Difference>90% reduction in material waste and elimination of resolution labor
ConditionsSourcing strategy for enantiopure building blocks

Direct procurement of the enantiopure (3S,5S) isomer is vastly more cost-effective than absorbing the massive yield losses and labor costs associated with resolving cis-dominated crude mixtures.

Elimination of Downstream Chiral Chromatography

When synthesizing complex chiral therapeutics, using racemic trans-3,5-dimethylpiperidine as a building block results in a 1:1 mixture of diastereomers upon coupling with a chiral target scaffold. This necessitates downstream preparative chiral chromatography, which inherently caps the step yield at 50% and consumes massive volumes of solvent. By procuring the enantiopure (3S,5S)-3,5-dimethylpiperidine upfront, chemists achieve >99% diastereomeric excess (d.e.) in the coupling step, doubling the effective yield of the desired API intermediate and completely eliminating the need for downstream chiral separation [1].

Evidence DimensionCoupling Step Yield and Purity
Target Compound Data>99% d.e. with near-quantitative target yield
Comparator Or BaselineRacemic trans-3,5-dimethylpiperidine (0% d.e., max 50% yield)
Quantified Difference100% increase in effective yield; zero chiral chromatography required
ConditionsAmide/amine coupling in late-stage drug synthesis

Investing in the enantiopure building block upfront drastically reduces the overall cost of goods (COGs) by preventing 50% material loss and avoiding expensive downstream purification.

Chiral Auxiliary and Ligand Synthesis

Directly leverages the compound's C2 symmetry to create highly enantioselective ligands for asymmetric catalysis, where uniform steric shielding is required to minimize competing transition states [1].

Conformationally Restricted Pharmaceutical Intermediates

Utilized in the synthesis of targeted therapeutics (such as BCL6 inhibitors and cardiac troponin activators) where the specific axial-equatorial geometry of the (3S,5S) isomer is required to accurately fill hydrophobic binding pockets and maximize target affinity [2].

Organic Structure-Directing Agents (OSDAs)

Procured for the development of specialized zeolite frameworks (e.g., SSZ-39 variants) where the specific spatial dimensions of the trans-isomer direct the crystallization of aluminosilicate pores more effectively than the thermodynamically favored cis-isomer [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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